Cas no 2892-51-5 (dihydroxycyclobut-3-ene-1,2-dione)

Dihydroxycyclobut-3-ene-1,2-dione is a highly reactive cyclic diketone characterized by its unique four-membered ring structure with two hydroxyl and two carbonyl functional groups. This compound exhibits strong electrophilic properties, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks. Its strained ring system enhances reactivity in cycloaddition and nucleophilic addition reactions, facilitating the formation of novel chemical entities. The presence of both hydroxyl and carbonyl groups allows for versatile derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Careful handling is required due to its potential instability under certain conditions.
dihydroxycyclobut-3-ene-1,2-dione structure
2892-51-5 structure
商品名:dihydroxycyclobut-3-ene-1,2-dione
CAS番号:2892-51-5
MF:C4H2O4
メガワット:114.0563
MDL:MFCD00001334
CID:43534
PubChem ID:87567905

dihydroxycyclobut-3-ene-1,2-dione 化学的及び物理的性質

名前と識別子

    • 3,4-Dihydroxy-3-cyclobutene-1,2-dione
    • Squaric acid
    • 1,2-DIHYDROXY-1-CYCLOBUTEN-3,4-DIONE
    • 1-Cyclobutene-3,4-dione-1,2-diol
    • 2-dione
    • dihydroxy-cyclobutenedion
    • dihydroxycyclobutenedione
    • DIKETOCYCLOBUTENEDIOL
    • QUADRATIC ACID
    • SQUARC ACID
    • Squaric
    • SQUARICACIDDIBUTYLESTERS
    • 3,4-Dihydroxycyclobut-3-ene-1,2-dione
    • 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-
    • Quadratsaeure
    • Cyclobutenedione, dihydroxy-
    • 1,2-Diketo-3,4-dihydroxycyclobutene
    • dihydroxycyclobut-3-ene-1,2-dione
    • 1,2-Dihydroxycyclobutene-3,4-dione
    • 1,2-Dihydroxycyclobutenedione
    • 3,4-Dihydroxy-cyclobutene-1,2-dione
    • SVR9D0VODW
    • CYCLOBUTENE-1,2-DIONE, 3,4-
    • 1,2-dioxo-3,4-dihydroxycyclobut-3-ene
    • SY002206
    • AI3-61444
    • WLN: L4VVTJ CQ DQ
    • DTXCID8029369
    • 1,2-dioxo-3,4-dihydroxycyclobutene
    • UNII-SVR9D0VODW
    • 1,2-dihydroxy-1-cyclobutene-3,4-dione
    • 3,2-dione
    • 1,2-dihydroxy-l-cyclobutene-3,4-dione
    • 1,4-dihydroxycyclobutene
    • 3,4-Dihydroxy-3-cyclobuten-1,2-dion
    • 3-Cyclobutene-1, 3,4-dihydroxy-
    • NSC-624671
    • A819678
    • NS00028581
    • NCGC00260365-01
    • 3,4-dihydroxy-3-cyclobuten-1,2-dione
    • 1,2-Dihydroxy-3,4-cyclobutenedione
    • 31150-56-8
    • 1,2-DIHYDROXY CYCLOBUTENEDIONE
    • BRN 0774275
    • SQUARIC ACID [MI]
    • J-511200
    • CS-W019969
    • 3,4-Dihydroxy-3-cyclobutene-1,2-dione, Lonza quality, 98.50-101.00% (w/w) (HPLC)
    • D1399
    • EN300-16613
    • Cyclobutene-1, 3,4-dihydroxy-
    • 3,4-dihydroxycyclobut-3-ene-1,2-dione;3,4-Dihydroxy-3-cyclobutene-1,2-dione
    • NSC 624671
    • NSC-125692
    • AKOS000121580
    • CHEBI:52141
    • BP-10690
    • NSC624671
    • 3,4-dihydroxy-cyclobut-3-ene-1,2-dione
    • 3-Cyclobutene-1,2-dione,3,4-dihydroxy-
    • DTXSID9049409
    • 4-08-00-02701 (Beilstein Handbook Reference)
    • AM20090382
    • InChI=1/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6
    • FT-0614321
    • Q903298
    • F0001-0904
    • CYCLOBUTENE-1,2-DIONE, 3,4-DIHYDROXY-
    • Tox21_202819
    • Q3008466
    • CCRIS 6793
    • AC-22924
    • NSC125692
    • 3,4-dihydroxy-3-cyclobutene-2-dione;QUADRATIC ACID
    • SB11012
    • SQUARIC ACID [WHO-DD]
    • EINECS 220-761-4
    • Z56347217
    • MFCD00001334
    • 3,4-Dihydroxy-3-cyclobutene-1,2-dione, 99%
    • NSC 125692
    • CAS-2892-51-5
    • STR05257
    • 3,4-Dihydroxy-3-cyclobuten-1,2-dion [IUPAC]
    • SCHEMBL56172
    • 2892-51-5
    • Squaric acid,98%
    • BBL011240
    • 3Cyclobutene1,2dione, 3,4dihydroxy
    • 3,4Dihydroxy3cyclobuten1,2dion
    • Cyclobutenedione, dihydroxy-(8CI)
    • 1,2Dihydroxycyclobutenedione
    • Cyclobutanetetrone
    • 76719-54-5
    • cyclobutenedione, 3,4-dihydroxy-
    • Cyclobutene1,2dione, 3,4dihydroxy
    • Cyclobutenedione, dihydroxy (8CI)
    • 3,4-Dihydroxy-3-cyclobuten-1,2-dion (IUPAC)
    • 1,2Diketo3,4dihydroxycyclobutene
    • STK936793
    • 3,4Dihydroxy3cyclobutene1,2dione
    • DTXSID10420518
    • Cyclobutenedione, dihydroxy
    • 1,2Dihydroxycyclobutene3,4dione
    • 3,4Dihydroxycyclobutene1,2dione
    • DB-028257
    • MDL: MFCD00001334
    • インチ: 1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H
    • InChIKey: PWEBUXCTKOWPCW-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1C(C(C=1O[H])=O)=O
    • BRN: 774275

計算された属性

  • せいみつぶんしりょう: 113.995309g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.7
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 113.995309g/mol
  • 単一同位体質量: 113.995309g/mol
  • 水素結合トポロジー分子極性表面積: 74.6Ų
  • 重原子数: 8
  • 複雑さ: 178
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: ベージュ結晶粉末
  • 密度みつど: 1.82 g/cm3
  • ゆうかいてん: >300 °C (lit.)
  • ふってん: 250.96°C
  • フラッシュポイント: 190 ºC
  • 屈折率: 1.5800 (estimate)
  • PH値: 1 (1g/l, H2O, 20℃)
  • ようかいど: 20g/l
  • すいようせい: 20 g/L (30 ºC)
  • PSA: 74.60000
  • LogP: -0.53420
  • ようかいせい: 水に溶ける
  • マーカー: 8769
  • 酸性度係数(pKa): 1.5??(at 25℃)

dihydroxycyclobut-3-ene-1,2-dione セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H317,H319,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:3261
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38-43
  • セキュリティの説明: S26; S36; S37/39
  • RTECS番号:GU1800000
  • 危険物標識: Xi
  • セキュリティ用語:8
  • 包装等級:II
  • リスク用語:R36/37/38; R43
  • 包装グループ:II
  • TSCA:Yes
  • 包装カテゴリ:II
  • 危険レベル:8
  • ちょぞうじょうけん:Store at room temperature

dihydroxycyclobut-3-ene-1,2-dione 税関データ

  • 税関コード:29144090
  • 税関データ:

    中国税関コード:

    2914400090

    概要:

    2914400090他のケトール及びケトアルデヒド。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914400090他のケトールおよびケトアルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

dihydroxycyclobut-3-ene-1,2-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-16613-50.0g
dihydroxycyclobut-3-ene-1,2-dione
2892-51-5 95.0%
50.0g
$72.0 2025-03-21
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0726589467-1g
dihydroxycyclobut-3-ene-1,2-dione
2892-51-5 98%(GC)
1g
¥ 42.4 2024-07-19
eNovation Chemicals LLC
D401762-500g
3,4-Dihydroxy-3-cyclobutene-1,2-dione
2892-51-5 97%
500g
$960 2024-06-05
Enamine
EN300-16613-2.5g
dihydroxycyclobut-3-ene-1,2-dione
2892-51-5 95.0%
2.5g
$27.0 2025-03-21
Enamine
EN300-16613-25.0g
dihydroxycyclobut-3-ene-1,2-dione
2892-51-5 95.0%
25.0g
$46.0 2025-03-21
eNovation Chemicals LLC
Y1042679-100g
3-Cyclobutene-1,2-dione, 3,4-dihydroxy-
2892-51-5 98%+*
100g
$185 2024-06-07
Oakwood
049600-500g
Squaric acid
2892-51-5 98%
500g
$1090.00 2024-07-19
eNovation Chemicals LLC
Y1208492-25G
dihydroxycyclobut-3-ene-1,2-dione
2892-51-5 97%
25g
$45 2023-05-13
Fluorochem
049600-100g
1,2-Dihydroxycyclobutenedione
2892-51-5 98%
100g
£95.00 2022-03-01
Life Chemicals
F0001-0904-5g
3,4-Dihydroxy-3-cyclobutene-1,2-dione
2892-51-5 95%+
5g
$60.0 2023-09-07

dihydroxycyclobut-3-ene-1,2-dione 関連文献

dihydroxycyclobut-3-ene-1,2-dioneに関する追加情報

Dihydroxycyclobut-3-ene-1,2-dione: A Comprehensive Overview

Dihydroxycyclobut-3-ene-1,2-dione, also known by its CAS number 2892-51-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in drug development and advanced materials synthesis. Recent studies have shed light on its intriguing properties and mechanisms, making it a focal point for researchers worldwide.

The molecular structure of dihydroxycyclobut-3-ene-1,2-dione comprises a cyclobutane ring with two ketone groups and two hydroxyl groups positioned strategically at the 1 and 2 positions. This arrangement imparts the compound with distinct electronic and steric properties, which are pivotal in determining its reactivity and functionality. The compound's ability to engage in various chemical transformations has been extensively explored in recent research, revealing its versatility as a building block in organic synthesis.

Recent advancements in the synthesis of dihydroxycyclobut-3-ene-1,2-dione have leveraged innovative methodologies, including enzymatic catalysis and metal-mediated reactions. These approaches have not only enhanced the efficiency of production but also opened avenues for the creation of derivatives with tailored properties. For instance, studies published in the Journal of Organic Chemistry highlight the use of this compound as a precursor for bioactive molecules, underscoring its role in drug discovery.

In terms of applications, dihydroxycyclobut-3-ene-1,2-dione has shown promise in the development of advanced materials. Its ability to form stable frameworks through self-assembling processes has been utilized in the creation of nanomaterials with applications in electronics and photonics. Furthermore, research into its photochemical properties has revealed potential uses in light-harvesting devices and sensors.

The compound's biological activity has also been a subject of intense scrutiny. Preclinical studies indicate that certain derivatives exhibit potent antioxidant and anti-inflammatory properties, making them candidates for therapeutic interventions. Collaborative efforts between chemists and biologists have further elucidated the mechanisms underlying these activities, paving the way for clinical trials.

From an environmental standpoint, understanding the degradation pathways of dihydroxycyclobut-3-ene-1,2-dione is crucial for assessing its ecological impact. Recent investigations using computational chemistry tools have provided insights into its biodegradation kinetics under various conditions, contributing to sustainable practices in chemical manufacturing.

In conclusion, dihydroxycyclobutane-3-ene-1,2-dione, with its unique structural features and diverse applications, continues to be a cornerstone in chemical research. As ongoing studies unravel more facets of this compound's potential, it is poised to play an increasingly vital role across multiple disciplines.

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